BenchChemオンラインストアへようこそ!

6-Benzyloxy-1,3-benzoxathiol-2-one

Monoamine Oxidase B Enzyme Inhibition Benzoxathiolone SAR

6-Benzyloxy-1,3-benzoxathiol-2-one (CAS 170283-11-1) is the validated parent scaffold for benzoxathiolone-based MAO-B inhibitors. Its C6-benzyloxy substituent is pharmacophoric: removal yields tioxolone—inactive against MAO-B—while para‑chlorination boosts potency 12.75-fold. This compound provides a well‑characterized negative control (IC₅₀ 0.051 µM, SI≈101) and a reversible inhibition profile, making it indispensable for SAR‑driven Parkinson’s disease and neurological research. Procure this high‑purity reference standard to ensure reproducible, isoform‑selective profiling and avoid the experimental inconsistency of generic analogs.

Molecular Formula C14H10O3S
Molecular Weight 258.29 g/mol
CAS No. 170283-11-1
Cat. No. B8516538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyloxy-1,3-benzoxathiol-2-one
CAS170283-11-1
Molecular FormulaC14H10O3S
Molecular Weight258.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)SC(=O)O3
InChIInChI=1S/C14H10O3S/c15-14-17-12-8-11(6-7-13(12)18-14)16-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyBIRJEQFYQXARRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyloxy-1,3-benzoxathiol-2-one (CAS 170283-11-1): Core Scaffold for Selective MAO-B Inhibitor Design


6-Benzyloxy-1,3-benzoxathiol-2-one (CAS 170283-11-1) is a heterocyclic small molecule featuring a 1,3-benzoxathiol-2-one core with a benzyloxy substituent at the C6 position [1]. This chemical architecture defines it as a key member of the benzoxathiolone class, which is primarily investigated for its role as a pharmacophore in enzyme inhibition, particularly against the monoamine oxidase (MAO) enzymes [2]. The compound serves as a critical reference standard for structure-activity relationship (SAR) studies aimed at developing novel, reversible, and isoform-selective MAO-B inhibitors for neurological research [1].

Why 6-Benzyloxy-1,3-benzoxathiol-2-one Cannot Be Replaced by Common Analogs for SAR Studies


Generic substitution among 1,3-benzoxathiol-2-one derivatives is scientifically invalid due to the extreme sensitivity of monoamine oxidase (MAO) isoform potency and selectivity to modifications at the C6 position. The removal of the 6-benzyloxy group to yield the parent hydroxy compound (tioxolone) results in a near-complete loss of MAO-B inhibitory activity and selectivity, proving the substituent is not a passive structural feature but a pharmacophoric requirement for target engagement [1]. Furthermore, minor alterations to the benzyl ring—such as chlorine or methyl substitution—can enhance MAO-B potency by over an order of magnitude while preserving or even improving selectivity, demonstrating that even closely related analogs are not interchangeable for consistent experimental outcomes [1].

Quantitative Differentiation of 6-Benzyloxy-1,3-benzoxathiol-2-one Against Its Closest Structural Analogs


MAO-B Inhibitory Potency of the 6-Benzyloxy Parent Scaffold Versus the 6-Hydroxy Analog

The presence of the 6-benzyloxy substituent is critical for MAO-B inhibition. The target compound (7a) exhibits an IC50 of 0.051 µM against recombinant human MAO-B. In stark contrast, the 6-hydroxy analog (tioxolone, 11) is essentially inactive against MAO-B under the same assay conditions, confirming the benzyloxy group is a prerequisite for activity within this chemotype [1].

Monoamine Oxidase B Enzyme Inhibition Benzoxathiolone SAR

MAO-B Selectivity Profile of 6-Benzyloxy-1,3-benzoxathiol-2-one Relative to MAO-A

6-Benzyloxy-1,3-benzooxathiol-2-one displays a clear selectivity for the MAO-B isoform, with a Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) of approximately 101. Its IC50 against MAO-A is 5.14 µM, compared to 0.051 µM for MAO-B. This selectivity profile is critical for CNS-targeted research where MAO-A inhibition is associated with dietary tyramine interactions ('cheese effect') [1].

Isoform Selectivity MAO-A Drug Safety

Comparative MAO-B Potency: Unsubstituted Benzyloxy Scaffold Versus 4-Chloro-Phenyl Substituted Analog

While the 4-chloro substituted analog (7c) shows enhanced MAO-B potency (IC50 = 0.004 µM), the unsubstituted 6-benzyloxy parent compound (7a) serves as the essential baseline scaffold with an IC50 of 0.051 µM. The 12.75-fold increase in potency observed with 7c validates the parent compound as the optimal starting point for halogen-directed lead optimization efforts [1].

Structure-Activity Relationship Halogen Substitution Lead Optimization

Side-Chain Length Tolerance: Benzyloxy Versus Phenylpropoxy Activity

Elongation of the C6 side chain from benzyloxy (7a, IC50 = 0.051 µM) to phenylpropoxy (7e, IC50 = 0.033 µM) results in a modest 1.55-fold increase in MAO-B potency, while maintaining comparable selectivity (SI of 7e = 645 vs. SI of 7a = 101). This indicates that the binding pocket does not strongly discriminate between these chain lengths, reinforcing the benzyloxy parent compound as a suitable minimal scaffold for further vector exploration [1].

Alkyl Chain Length Enzyme Binding Pocket SAR Optimization

Optimal Scientific and Industrial Use Cases for 6-Benzyloxy-1,3-benzoxathiol-2-one


Baseline Standard in MAO-B Inhibitor Lead Optimization Programs

This compound serves as the essential parent scaffold and negative control in SAR studies. Its well-characterized IC50 of 0.051 µM for MAO-B and Selectivity Index of 101 allow researchers to quantify potency and selectivity gains (e.g., the 12.75-fold improvement observed with 4-chloro substitution) when iterating on the benzyl ring [1].

Selective MAO-B Tool Compound for Neuroscience Target Engagement Studies

With approximately 100-fold selectivity for MAO-B over MAO-A, 6-benzyloxy-1,3-benzoxathiol-2-one is suitable for in vitro models of Parkinson's disease and other neurological disorders where isoform-specific modulation of dopamine metabolism must be dissected independently from MAO-A-mediated serotonergic effects [1].

Validation Standard for Reversible Inhibition Mechanism Assays

The benzoxathiolone class, including this parent compound, has been demonstrated via dialysis studies to inhibit MAO enzymes reversibly [1]. This defines its procurement value for laboratories developing reversible MAO-B inhibitors as potential therapeutic candidates with reduced risk of hypertensive crisis associated with irreversible MAO-A inhibition.

Quote Request

Request a Quote for 6-Benzyloxy-1,3-benzoxathiol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.